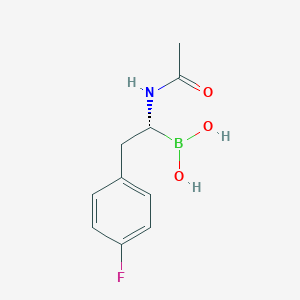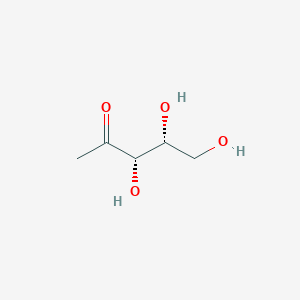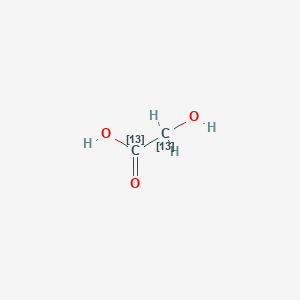![molecular formula C16H14FN B118246 4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene CAS No. 146364-05-8](/img/structure/B118246.png)
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene, commonly known as FTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTH is a polycyclic aromatic compound that has been synthesized using various methods, including the Pictet-Spengler reaction, and has shown promising results in scientific research.
作用機序
The mechanism of action of FTH is not fully understood, but it is believed to work by binding to specific target proteins and modulating their activity. FTH has been shown to selectively bind to certain proteins, including tubulin and tau, which are involved in the regulation of cell division and the formation of neurofibrillary tangles, respectively. FTH has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
生化学的および生理学的効果
FTH has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FTH has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FTH has been shown to have neuroprotective effects by preventing the formation of neurofibrillary tangles and reducing oxidative stress in the brain.
実験室実験の利点と制限
One of the advantages of FTH is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, FTH has shown promising results in various scientific research applications, making it a potentially valuable tool for researchers in various fields. However, one of the limitations of FTH is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of FTH, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics, and the further investigation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of FTH and its suitability for use in various applications.
合成法
The synthesis of FTH involves the reaction of tryptamine with a fluorinated aldehyde or ketone in the presence of an acid catalyst. One of the most commonly used methods for the synthesis of FTH is the Pictet-Spengler reaction, which involves the condensation of tryptamine with a fluorinated aldehyde or ketone in the presence of a Lewis acid catalyst.
科学的研究の応用
FTH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FTH has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FTH has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of various functional materials. Additionally, FTH has shown potential as an organic electronic material due to its unique electronic properties.
特性
CAS番号 |
146364-05-8 |
|---|---|
製品名 |
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
分子式 |
C16H14FN |
分子量 |
239.29 g/mol |
IUPAC名 |
4-fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14FN/c17-11-6-5-10-7-16-13-4-2-1-3-12(13)15(9-18-16)14(10)8-11/h1-6,8,15-16,18H,7,9H2 |
InChIキー |
WSTMLPIHCJDBFV-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F |
正規SMILES |
C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F |
同義語 |
3-fluoro-10,5-(iminomethano)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



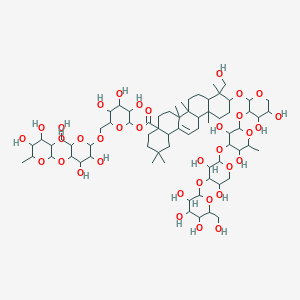
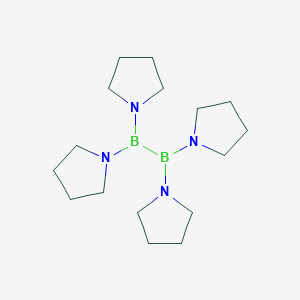
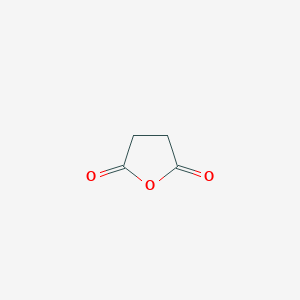
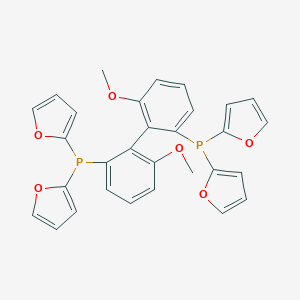
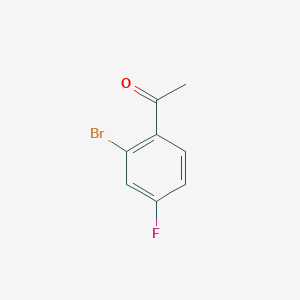
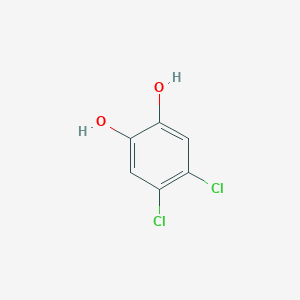
![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)
![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)


